2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
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Overview
Description
2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, is characterized by its unique structural features, including a chromenone core substituted with hexyl and dimethyl groups, and a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Substitution Reactions: The hexyl and dimethyl groups are introduced via alkylation reactions. These reactions often require strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the phenolic hydroxyl group, followed by the addition of the appropriate alkyl halides.
Esterification and Hydrolysis: The propanoic acid moiety is introduced through esterification of the chromenone derivative with a suitable ester, followed by hydrolysis under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene groups adjacent to the chromenone core. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl groups within the chromenone structure. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho and para to the hydroxyl group. Halogenation and nitration are common examples.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has shown potential in various assays for its antimicrobial and antioxidant properties. It is often studied for its interactions with biological macromolecules and its potential as a lead compound in drug discovery.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential, particularly in the treatment of inflammatory diseases and cancer. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies.
Industry
Industrially, this compound is used in the development of dyes, optical brighteners, and as a precursor for the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid involves its interaction with various molecular targets. The chromenone core can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can inhibit enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound with a simpler structure.
Warfarin: A well-known anticoagulant with a coumarin core.
Umbelliferone: A hydroxylated derivative of coumarin with similar biological activities.
Uniqueness
2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid stands out due to its specific substitutions, which confer unique chemical and biological properties. The hexyl and dimethyl groups enhance its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for ongoing research and industrial applications.
Properties
IUPAC Name |
2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-5-6-7-8-9-16-12(2)15-10-11-17(24-14(4)19(21)22)13(3)18(15)25-20(16)23/h10-11,14H,5-9H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTHDERFUSCPKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OC(C)C(=O)O)C)OC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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